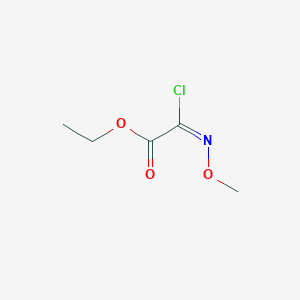
6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
説明
6-Amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one, also known as ETCH, is a cyclic tetrahydrocinnolinone compound that has become increasingly popular in scientific research due to its unique properties. It is an organic compound with a molecular formula of C14H17NO and a molecular weight of 211.29 g/mol. It is a white solid that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents. ETCH has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science.
科学的研究の応用
Synthesis and Structural Analysis
6-Amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one and its derivatives are primarily utilized in the synthesis of complex heterocyclic compounds, showcasing their utility in the development of new materials with potential applications in various fields, including pharmaceuticals and materials science. The synthesis of these compounds often involves multistep reactions, including cyclization processes that lead to the formation of cinnolinone derivatives with specific structural and functional properties. For instance, Xiang and colleagues synthesized and analyzed the crystal structure of a related compound, revealing insights into its molecular conformation and bonding characteristics (Wangchun Xiang, 2004).
Optical and Electronic Properties
Research into 6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one derivatives has also extended into the study of their optical and electronic properties. These compounds are found to have applications in photodiode fabrication due to their unique photovoltaic properties. The structural and optical properties of related thin films have been thoroughly investigated, demonstrating their potential in organic–inorganic photodiode fabrication. Such studies highlight the relevance of these compounds in advancing technology for renewable energy sources and electronic devices (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Antimicrobial and Anti-inflammatory Applications
In addition to their use in materials science, derivatives of 6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one have been explored for their biological activities. Compounds synthesized from this chemical structure have been assessed for their antimicrobial and anti-inflammatory properties. This includes studies on Schiff bases derived from the compound, indicating promising biological activity and potential use in developing new therapeutic agents (B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006).
Environmental Applications
The environmentally friendly synthesis of derivatives of 6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one indicates their role in green chemistry. Innovations in synthesizing these compounds have emphasized solvent-free methods and the use of ultrasound irradiation, highlighting the compound's versatility and its derivatives in promoting sustainable chemical practices. These methods not only offer a green alternative but also improve reaction efficiencies, which can be beneficial in large-scale applications (Huiyan Wang, Yi Zou, Xuan-Hui Zhao, D. Shi, 2011).
特性
IUPAC Name |
6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-13-10(14)6-7-5-8(11)3-4-9(7)12-13/h6,8H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMRXDKVSJFMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C2CC(CCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475598.png)





![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)





![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)
